![molecular formula C6H14ClNO5 B1499848 6-(Aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride CAS No. 4460-60-0](/img/structure/B1499848.png)
6-(Aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride
Overview
Description
6-(Aminomethyl)oxane-2,3,4,5-tetrol hydrochloride, also known as Aminoxylitol or Aminoxyl, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine.
Scientific Research Applications
Chemical Synthesis and Interactions
- The molecule, closely related to β-d-Altrose, adopts a chair conformation facilitating various intermolecular interactions, critical in the design of structured compounds for research applications (Watanabe et al., 2009).
Polymer Science
- Studies on polymers, such as the synthesis and copolymerization of Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) with 4'-(((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)ethyl)amino)-4-nitroazobenzene (DR1M), demonstrate the molecule's relevance in creating materials with unique optical and physical properties. These properties include photoinduced birefringence, which could have applications in optical storage and information processing technologies (Meng et al., 1996).
Organic Chemistry and Catalysis
- The compound has been implicated in various synthesis pathways, such as the reaction of Acetylenecarboxylic Acid with Amines and the synthesis of specific hydrolysis products, showcasing its role in the development of new organic synthesis methodologies and the understanding of reaction mechanisms (Iwanami et al., 1964).
Molecular Interactions and Reactions
- Research into the SNAr reaction of 2,3,5,6-Tetrachloronitrobenzene with Diamines under high pressure to form cyclization products provides insights into molecular interactions and the potential for designing novel compounds with specific functions (Ibata et al., 1995).
Biomedical Applications
- Kinetic determination of specific compounds in binary mixtures highlights the potential biomedical applications of the molecule, particularly in developing analytical methods for detecting and quantifying therapeutic agents (Milovanović & Čakar, 1990).
Synthetic Chemistry
- The synthesis of oligomers containing several hydroxyimino groups from octane-3,6-dione and undecane-3,6,9-trione demonstrates the compound's role in creating polymers with specific functional groups, which could have applications in materials science and catalysis (Yukimasa et al., 1977).
properties
IUPAC Name |
6-(aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-6,8-11H,1,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQIWWAEPCTDEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4460-60-0 | |
Record name | NSC44443 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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